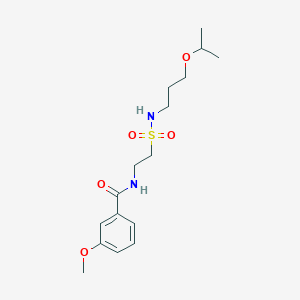
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide
描述
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a sulfamoyl-ethyl chain with a 3-isopropoxypropyl substituent.
属性
IUPAC Name |
3-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13(2)23-10-5-8-18-24(20,21)11-9-17-16(19)14-6-4-7-15(12-14)22-3/h4,6-7,12-13,18H,5,8-11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFQHXDZWCGTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the sulfamoyl intermediate with 3-isopropoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of 3-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from diverse research contexts.
2.1. Pharmacological Analogs
2.1.1. CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)
- Key Features: Shares the 3-methoxybenzamide core and ethyl linker but replaces the sulfamoyl group with a cyanoquinoline-aminoethyl chain.
- Activity : Dual corrector-potentiator for ΔF508-CFTR, restoring chloride channel function in cystic fibrosis .
- Comparison: The sulfamoyl group in the target compound may enhance hydrogen bonding with target proteins, whereas CoPo-22’s quinoline moiety likely improves membrane permeability.
2.1.2. 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d)
- Key Features : Substitutes sulfamoyl with a 3-isopropylureido group and adds an imidazole ring.
- Activity : Demonstrates pharmacological activity in imidazole-based drug candidates, possibly targeting receptors requiring heterocyclic interactions .
2.2. Agrochemical Benzamides
2.2.1. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Key Features : Dichlorophenyl and ethoxymethoxy substituents.
- Activity : Herbicidal action via inhibition of cell wall synthesis .
- Comparison : The target compound’s 3-isopropoxypropylsulfamoyl group likely reduces phytotoxicity compared to etobenzanid’s dichlorophenyl group, favoring therapeutic use.
2.2.2. Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Key Features: Difluorophenyl and trifluoromethylphenoxy-pyridinecarboxamide.
- Activity: Pre-emergent herbicide targeting carotenoid biosynthesis .
- Comparison : The target compound’s simpler benzamide structure may offer better synthetic accessibility and metabolic stability than diflufenican’s complex carboxamide.
2.3. Bioisosteric and Functional Group Comparisons
2.3.1. N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
- Key Features : Trifluoromethylbenzamide with bulky tert-butyl and pyridinyl groups.
- Activity : Undisclosed, but trifluoromethyl groups often enhance metabolic stability .
2.3.2. (E)-3-(3-chlorophenyl)-N-(5-nitropyridin-2-yl)prop-2-enamide
- Key Features : Nitropyridinyl and chlorophenyl-propenamide.
- Activity : Likely targets nitroreductase enzymes or inflammatory pathways .
- Comparison : The sulfamoyl-ethyl chain in the target compound could confer better aqueous solubility than the rigid propenamide linker.
Structure-Activity Relationship (SAR) Analysis
- Sulfamoyl vs.
- Methoxy vs. Trifluoromethyl : The 3-methoxy group (target compound) offers electron-donating effects, contrasting with 6g’s electron-withdrawing trifluoromethyl, which may alter binding pocket interactions .
- Linker Flexibility: The ethyl-sulfamoyl linker in the target compound balances flexibility and rigidity, optimizing interactions in dynamic binding sites compared to CoPo-22’s rigid quinoline-ethyl chain .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 2 | 6 |
| CoPo-22 | 3.5 | 0.08 | 1 | 7 |
| 3d | 2.1 | 0.30 | 3 | 5 |
| Diflufenican | 4.2 | 0.02 | 1 | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


